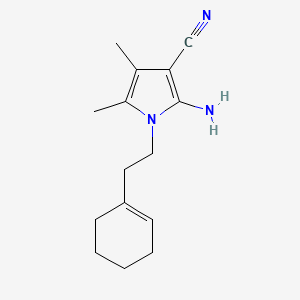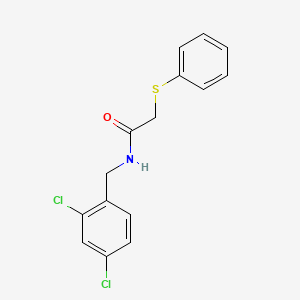
N-(4-chloro-2-fluorophenyl)-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-5-methyl-2-furamide is a chemical compound that has been extensively studied for its potential in scientific research applications. It is commonly referred to as CFM-2 and is a member of the furamide class of compounds. CFM-2 has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of CFM-2 is complex and not yet fully understood. It is known to selectively block certain types of ion channels, including voltage-gated sodium channels and acid-sensing ion channels (ASICs). The exact mechanism by which CFM-2 interacts with these channels is still under investigation, but it is thought to involve binding to specific sites on the channel protein.
Biochemical and Physiological Effects:
CFM-2 has been found to have a range of biochemical and physiological effects. It has been shown to block the activity of voltage-gated sodium channels in neurons, which can lead to a decrease in the release of neurotransmitters such as glutamate and substance P. CFM-2 has also been found to inhibit the activity of ASICs, which are involved in pain signaling and the sensation of acidosis. In addition, CFM-2 has been shown to have anti-inflammatory effects in certain contexts.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages as a tool for scientific research. It is highly selective in its action on ion channels, which allows for precise investigation of their function. CFM-2 is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also some limitations to the use of CFM-2 in lab experiments. Its effects on ion channels can be complex and difficult to interpret, and it may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for research on CFM-2. One area of interest is the development of more selective and potent analogs of CFM-2, which could be used to investigate ion channels with greater precision. Another area of interest is the investigation of the anti-inflammatory effects of CFM-2, which could have potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of CFM-2 and its effects on ion channels and other physiological processes.
Synthesis Methods
CFM-2 can be synthesized using a reaction between 4-chloro-2-fluoroaniline and 5-methyl-2-furoic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
CFM-2 has been found to have a range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of ion channels in the nervous system. CFM-2 has been shown to selectively block certain types of ion channels, which can be used to investigate their role in physiological processes such as synaptic transmission and pain signaling.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWNGDLMYPIVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)


![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)